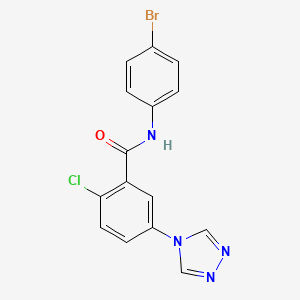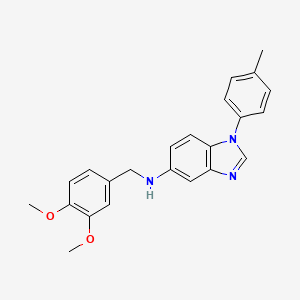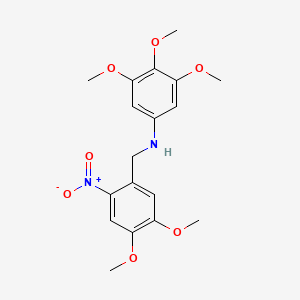
N-(4-bromophenyl)-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse biological activities. In
作用机制
The mechanism of action of N-(4-bromophenyl)-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide involves the inhibition of protein kinases. Specifically, this compound binds to the ATP-binding site of protein kinases, preventing them from phosphorylating their substrates. This leads to a disruption of various cellular signaling pathways, which can have downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific protein kinases that it inhibits. However, studies have shown that this compound can have effects on various cellular processes such as cell cycle progression, DNA damage response, and apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as arthritis and inflammatory bowel disease.
实验室实验的优点和局限性
One of the major advantages of N-(4-bromophenyl)-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide is its selectivity for certain protein kinases. This makes it a valuable tool for studying the functions of these kinases in various biological processes. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies.
However, there are also limitations to the use of this compound in lab experiments. One of the major limitations is its potential off-target effects. Although this compound is selective for certain protein kinases, it can still inhibit other kinases at high concentrations. Additionally, this compound can have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for the study of N-(4-bromophenyl)-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide. One area of interest is the development of more selective analogs of this compound that can target specific protein kinases with even greater selectivity. Additionally, this compound could be used in combination with other compounds to study the interactions between different signaling pathways. Finally, this compound could be further studied for its potential therapeutic applications in diseases such as cancer and inflammatory disorders.
Conclusion:
In conclusion, this compound is a valuable tool for studying the functions of protein kinases in various biological processes. This compound has a unique mechanism of action and has been shown to have anti-inflammatory effects. However, there are also limitations to its use in lab experiments, and future studies will need to address these limitations in order to fully understand the potential applications of this compound.
合成方法
The synthesis of N-(4-bromophenyl)-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 4-bromoaniline with 2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to yield the final product.
科学研究应用
N-(4-bromophenyl)-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide has been studied for its potential applications in scientific research. One of the major areas of interest is its use as a chemical probe to study the role of protein kinases in various biological processes. This compound has been shown to selectively inhibit the activity of certain protein kinases, making it a valuable tool for studying their functions.
属性
IUPAC Name |
N-(4-bromophenyl)-2-chloro-5-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN4O/c16-10-1-3-11(4-2-10)20-15(22)13-7-12(5-6-14(13)17)21-8-18-19-9-21/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPPWKNBXIXMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methoxy-4-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B4999503.png)

![dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate](/img/structure/B4999531.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-indanamine](/img/structure/B4999537.png)
![N-[(4-methylphenyl)(phenyl)methyl]urea](/img/structure/B4999541.png)
![(2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine](/img/structure/B4999543.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4999558.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(dimethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4999564.png)


![1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene](/img/structure/B4999591.png)
![ethyl 1-(1H-indol-3-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4999598.png)
![5-[(4-nitrobenzyl)thio]-1-phenyl-1H-1,2,4-triazol-3-amine](/img/structure/B4999611.png)